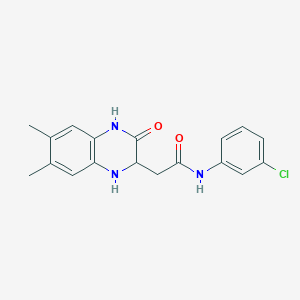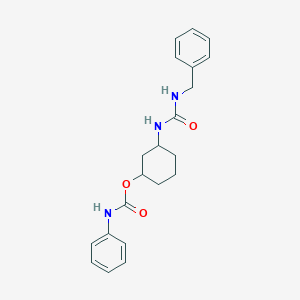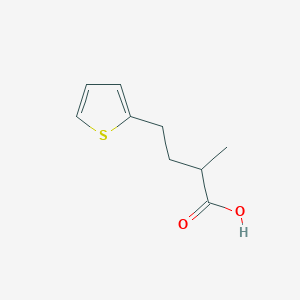
2-((4-hydroxyphenyl)imino)-2H-chromene-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-((4-hydroxyphenyl)imino)-2H-chromene-3-carboxamide” seems to be a type of Schiff base. Schiff bases are typically formed by the condensation of an amine with a carbonyl compound. They are known for their wide range of applications in organic synthesis and coordination chemistry .
Chemical Reactions Analysis
Schiff bases are known to undergo a variety of chemical reactions, including reduction, oxidation, and cycloaddition . They can also act as ligands to form coordination compounds .
Aplicaciones Científicas De Investigación
Synthesis and Eco-Friendly Approaches
- A series of 2-imino-2H-chromene-3-carboxamides, including compounds similar to 2-((4-hydroxyphenyl)imino)-2H-chromene-3-carboxamide, have been synthesized using eco-friendly methods. Proença and Costa (2008) utilized aqueous sodium carbonate or hydrogen carbonate solution for the Knoevenagel condensation of salicylaldehyde derivatives, demonstrating a green chemistry approach to synthesizing these compounds (Proença & Costa, 2008).
Antimicrobial Activity
- N-aryl-7-hydroxy-2-imino-2H-chromene-3-carboxamides, a group that includes the compound , have shown antimicrobial activity. Ukhov et al. (2021) synthesized a series of these compounds and found that some exhibited significant antimicrobial properties, as confirmed by biological tests (Ukhov et al., 2021).
Synthesis of Derivatives for Biological Applications
- Gyuris et al. (2011) developed an efficient, one-pot synthesis of 2-amino-3-cyano-4H-chromene-4-carboxamide derivatives from 2-imino-2H-chromene-3-carboxamides, which can be used in various biological applications. Their process includes an acid-induced conjugate addition of isocyanides followed by an intramolecular O-trapping rearrangement (Gyuris et al., 2011).
Antibacterial and Antioxidant Properties
- Chitreddy and Shanmugam (2017) synthesized a series of 4H-chromene-3-carboxamide derivatives under solvent-free conditions. They observed that some derivatives showed promising antibacterial activity and strong antioxidant activity, highlighting the potential of these compounds in medicinal chemistry (Chitreddy & Shanmugam, 2017).
Cytotoxicity Against Cancer Cell Lines
- Gill, Kumari, and Bariwal (2016) focused on the synthesis of novel 2-imino-2H-chromene-3(N-aryl)carboxamides with potential cytotoxic activity against human cancer cell lines. They found that some synthesized compounds showed equipotent activity to standard cancer treatments on specific cell lines (Gill, Kumari, & Bariwal, 2016).
Solvatochromic and Spectroscopic Studies
- The solvatochromic properties of certain 4H-chromene-3-carboxamides were studied by Shaaban et al. (2020), revealing insights into the spectral and computational aspects of these compounds. Their research adds to the understanding of the chemical behavior of these molecules (Shaaban et al., 2020).
Mecanismo De Acción
Propiedades
IUPAC Name |
2-(4-hydroxyphenyl)iminochromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O3/c17-15(20)13-9-10-3-1-2-4-14(10)21-16(13)18-11-5-7-12(19)8-6-11/h1-9,19H,(H2,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNURTQKCSXJLMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=NC3=CC=C(C=C3)O)O2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-((5-(methylthio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2588702.png)


![2-[(3-ethyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2588706.png)
![1-[(3-Methylpyridin-4-yl)methyl]-4-(3,4,5-trifluorophenyl)pyrrolidin-2-one](/img/structure/B2588709.png)
![Methyl 2-[[4-benzyl-5-[[(4-nitrobenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B2588712.png)


![5-fluoro-6-methyl-N-[(4-sulfamoylphenyl)methyl]pyridine-2-carboxamide](/img/structure/B2588717.png)


![[5-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-oxazol-4-yl]methyl 5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2588722.png)